molecular formula C9H8F3NO B1394423 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 347-41-1

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1394423
CAS No.: 347-41-1
M. Wt: 203.16 g/mol
InChI Key: YEPAXHCFTVUJLJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a trifluoromethyl group attached to a benzoxazine ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. The pathways involved include the inhibition of enzyme activity through competitive binding and the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)-1,4-benzoxazine
  • 7-(Trifluoromethyl)-2H-1,4-benzoxazine
  • 7-(Trifluoromethyl)-3,4-dihydro-1,4-benzoxazine

Uniqueness

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability, better bioavailability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPAXHCFTVUJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679718
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-41-1
Record name 3,4-Dihydro-7-(trifluoromethyl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
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7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

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